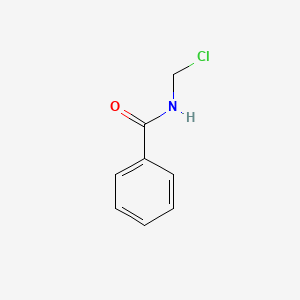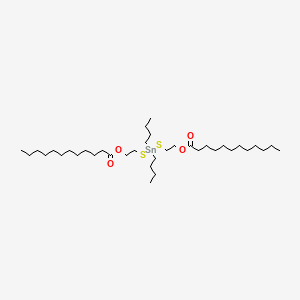
Adenosine Dialdehyde (ADOX)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Adenosine dialdehyde can be synthesized through the periodate oxidation of adenosine. The reaction involves the cleavage of the C2-C3 bond of the ribose moiety in adenosine, resulting in the formation of two aldehyde groups. The reaction is typically carried out in an aqueous solution at room temperature with sodium periodate as the oxidizing agent .
Industrial Production Methods: While specific industrial production methods for adenosine dialdehyde are not well-documented, the synthesis generally follows the same principles as laboratory preparation. The scalability of the process would involve optimizing reaction conditions to ensure high yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions: Adenosine dialdehyde primarily undergoes oxidation reactions due to the presence of aldehyde groups. It can also participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Sodium periodate is commonly used for the oxidation of adenosine to adenosine dialdehyde.
Nucleophilic Addition: Reagents such as amines can react with the aldehyde groups to form imines or Schiff bases.
Major Products Formed:
Oxidation: Adenosine dialdehyde itself is the major product of the oxidation of adenosine.
Nucleophilic Addition: Schiff bases and other derivatives can be formed depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Adenosine dialdehyde has a wide range of applications in scientific research:
Wirkmechanismus
Adenosine dialdehyde exerts its effects by inhibiting S-adenosylhomocysteine hydrolase, an enzyme involved in the metabolism of S-adenosylhomocysteine. This inhibition leads to the accumulation of S-adenosylhomocysteine, which in turn inhibits methyltransferases. This inhibition affects various biological processes, including DNA methylation, protein methylation, and signal transduction .
Vergleich Mit ähnlichen Verbindungen
S-Adenosylmethionine (AdoMet): A methyl donor involved in numerous methylation reactions.
S-Adenosylhomocysteine (AdoHcy): A product of methylation reactions that inhibits methyltransferases.
Sinefungin: A natural product that inhibits AdoMet-dependent methyltransferases by competing with AdoMet.
Uniqueness: Adenosine dialdehyde is unique in its ability to irreversibly inhibit S-adenosylhomocysteine hydrolase, making it a valuable tool for studying methylation processes. Its specificity and potency distinguish it from other methyltransferase inhibitors.
Eigenschaften
Molekularformel |
C10H11N5O4 |
|---|---|
Molekulargewicht |
265.23 g/mol |
IUPAC-Name |
(2S)-2-[(1R)-1-(6-aminopurin-9-yl)-2-oxoethoxy]-3-hydroxypropanal |
InChI |
InChI=1S/C10H11N5O4/c11-9-8-10(13-4-12-9)15(5-14-8)7(3-18)19-6(1-16)2-17/h1,3-7,17H,2H2,(H2,11,12,13)/t6-,7-/m1/s1 |
InChI-Schlüssel |
ILMNSCQOSGKTNZ-RNFRBKRXSA-N |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C=N2)[C@@H](C=O)O[C@@H](CO)C=O)N |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C=N2)C(C=O)OC(CO)C=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[4-[[4-(2,5-dioxopyrrol-1-yl)-2-ethyl-6-methylphenyl]methyl]-3-ethyl-5-methylphenyl]pyrrole-2,5-dione](/img/structure/B13822044.png)
![N-[2-(2-amino-5-methyl-1H-imidazol-4-yl)ethyl]acetamide](/img/structure/B13822061.png)
![1-(4-methylpiperazin-1-yl)-2-[(E)-1-phenylethylideneamino]oxyethanone](/img/structure/B13822068.png)

![N-[4-(1-adamantyl)thiazol-2-yl]-2-oxo-chromene-3-carboxamide](/img/structure/B13822085.png)

![6-Amino-4-(2,4-diethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B13822101.png)


![N-[2-(furan-2-ylmethylsulfanyl)ethyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide](/img/structure/B13822110.png)


![(5Z)-5-[(5-bromo-1H-indol-3-yl)methylidene]-3-cycloheptyl-2-phenylimino-1,3-thiazolidin-4-one](/img/structure/B13822118.png)

